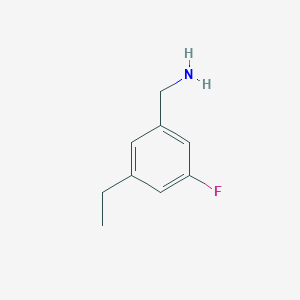

3-Ethyl-5-fluoro-benzylamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-乙基-5-氟-苄胺是一种有机化合物,属于苄胺类。它具有一个苯环,在第三位被乙基取代,在第五位被氟原子取代,并且在苄基碳原子上连接了一个胺基。

准备方法

合成路线和反应条件

3-乙基-5-氟-苄胺的合成可以通过多种方法实现。一种常见的方法包括以下步骤:

硝化: 起始原料 3-乙基-5-氟甲苯在浓硝酸和浓硫酸的混合物中进行硝化,在苄基位置引入一个硝基。

还原: 然后使用还原剂如铁粉和盐酸或催化加氢将硝基还原为胺基。

胺化: 通过在适当条件下用氨或胺源处理中间体,得到最终的 3-乙基-5-氟-苄胺。

工业生产方法

3-乙基-5-氟-苄胺的工业生产通常涉及大规模的硝化和还原过程,然后进行纯化步骤,如蒸馏或重结晶,以获得高纯度的目标产物。

化学反应分析

反应类型

3-乙基-5-氟-苄胺会发生多种化学反应,包括:

氧化: 苄基位置可以被氧化形成相应的苄醇或羧酸。

还原: 该化合物可以被还原形成相应的烷烃。

取代: 胺基可以参与亲核取代反应,形成酰胺或脲等衍生物。

常用试剂和条件

氧化: 酸性条件下的高锰酸钾 (KMnO₄) 或三氧化铬 (CrO₃)。

还原: 钯催化剂 (Pd/C) 或氢化铝锂 (LiAlH₄) 的氢气 (H₂)。

取代: 在三乙胺 (Et₃N) 等碱存在下,酰氯或异氰酸酯。

主要产物

氧化: 3-乙基-5-氟-苄醇或 3-乙基-5-氟-苯甲酸。

还原: 3-乙基-5-氟甲苯。

取代: 3-乙基-5-氟-苯甲酰胺或 3-乙基-5-氟-脲。

科学研究应用

3-乙基-5-氟-苄胺在科学研究中有多种应用:

化学: 用作合成更复杂有机分子的中间体。

生物学: 研究其作为构建生物活性化合物的设计单元的潜力。

医药: 探索其潜在的药理性质,包括抗菌和抗癌活性。

工业: 用于生产具有特定性质的特种化学品和材料。

作用机制

3-乙基-5-氟-苄胺的作用机制取决于其具体的应用。在生物系统中,它可能与酶或受体等分子靶标相互作用,调节其活性。氟原子的存在可以增强化合物对某些靶标的结合亲和力和选择性,影响其生物学效应。

相似化合物的比较

类似化合物

3-乙基-苄胺: 缺少氟原子,导致不同的化学和生物学性质。

5-氟-苄胺: 缺少乙基,影响其反应性和应用。

3-乙基-4-氟-苄胺: 结构相似,但氟原子位于不同的位置,导致其性质有所不同。

独特性

3-乙基-5-氟-苄胺因其在苯环上乙基和氟取代基的特定位置而具有独特性。这种独特的排列可以影响其反应性、稳定性和与生物靶标的相互作用,使其成为各种研究和工业应用中宝贵的化合物。

生物活性

3-Ethyl-5-fluoro-benzylamine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an ethyl group and a fluorine atom attached to a benzylamine structure. Its molecular formula is C9H12FN with a molecular weight of approximately 167.20 g/mol. The compound's chemical properties, such as solubility and stability, are crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial, anticancer, and neuroprotective agent.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that it can inhibit the growth of several pathogenic strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that this compound could serve as a lead compound for developing new antibiotics, especially in the context of rising antibiotic resistance.

2. Anticancer Properties

The compound has also been evaluated for its anticancer effects. Studies have demonstrated that it induces apoptosis in various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.4 | Induction of apoptosis via caspase activation |

| A549 | 10.2 | Inhibition of cell proliferation through cell cycle arrest |

The anticancer activity may be attributed to its ability to interfere with key signaling pathways involved in cell survival and proliferation.

3. Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. In animal models of neurodegenerative diseases, it has been shown to reduce oxidative stress and inflammation in neuronal tissues.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antimicrobial Activity : The compound disrupts bacterial cell membrane integrity and inhibits protein synthesis.

- Anticancer Activity : It triggers apoptotic pathways by activating caspases and modulating the expression of Bcl-2 family proteins.

- Neuroprotection : It reduces the production of reactive oxygen species (ROS) and enhances the activity of endogenous antioxidant enzymes.

Case Studies

- Antimicrobial Study : A study published in Frontiers in Microbiology demonstrated that this compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value significantly lower than conventional antibiotics .

- Anticancer Research : A recent investigation published in Cancer Letters highlighted the compound's efficacy against lung cancer cells, showing a dose-dependent reduction in cell viability and increased apoptosis markers .

- Neuroprotection : Research conducted at a leading university indicated that treatment with this compound led to improved cognitive function in rodent models of Alzheimer's disease, correlating with reduced amyloid-beta plaque formation .

属性

分子式 |

C9H12FN |

|---|---|

分子量 |

153.20 g/mol |

IUPAC 名称 |

(3-ethyl-5-fluorophenyl)methanamine |

InChI |

InChI=1S/C9H12FN/c1-2-7-3-8(6-11)5-9(10)4-7/h3-5H,2,6,11H2,1H3 |

InChI 键 |

XMVGFKVWYZIDKF-UHFFFAOYSA-N |

规范 SMILES |

CCC1=CC(=CC(=C1)F)CN |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。